molecular formula C20H21NO2 B5761435 N-(3,4-DIMETHOXYBENZYL)(2-NAPHTHYL)METHANAMINE

N-(3,4-DIMETHOXYBENZYL)(2-NAPHTHYL)METHANAMINE

Cat. No.: B5761435
M. Wt: 307.4 g/mol
InChI Key: IZQVUKUFHZDBGD-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)(2-Naphthyl)methanamine is a chemical compound of interest in synthetic organic chemistry and materials science research. This molecule features a naphthyl group and a 3,4-dimethoxybenzyl group connected through a methanamine bridge. The 3,4-dimethoxybenzyl moiety is a recognized protective group in synthetic chemistry, known for its ability to enhance the solubility of precursor molecules and its stability under various reaction conditions, such as Pd-catalyzed cross-coupling reactions . The naphthyl group contributes a large, rigid aromatic system, which can be useful in the construction of extended π-systems for materials science applications. Based on its structure, this amine is a potential intermediate or building block for researchers developing novel organic compounds, including complex ligands, functional materials, or pharmacologically active molecules. The mechanism of action for this specific compound is dependent on the target reaction or system; in synthetic protocols, it may act as a nucleophile or a metal-coordinating ligand. As a specialty amine, it may also be investigated for its properties in forming self-assembled monolayers (SAMs) or other surface modifications, where the deprotection of the solubilizing group occurs in situ during deposition . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-naphthalen-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-22-19-10-8-16(12-20(19)23-2)14-21-13-15-7-9-17-5-3-4-6-18(17)11-15/h3-12,21H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQVUKUFHZDBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYBENZYL)(2-NAPHTHYL)METHANAMINE typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-naphthylmethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYBENZYL)(2-NAPHTHYL)METHANAMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3,4-Dimethoxybenzyl)(2-naphthyl)methanamine, a compound of interest in medicinal chemistry, has garnered attention for its potential applications in various scientific fields. This article delves into the compound's applications, focusing on its pharmacological properties, synthesis, and case studies that highlight its relevance in research.

Structure and Characteristics

This compound is characterized by a complex structure that includes a dimethoxybenzyl moiety and a naphthyl group. The presence of methoxy groups enhances its lipophilicity, potentially improving its bioavailability.

Antidepressant Activity

Research indicates that this compound exhibits antidepressant-like effects in animal models. Studies have shown that the compound interacts with serotonin and norepinephrine transporters, enhancing mood regulation.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancers. The mechanism appears to involve the induction of apoptosis and modulation of signaling pathways related to cell survival.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It shows promise in reducing oxidative stress and inflammation in neuronal cells, which could be beneficial for conditions such as Alzheimer's disease.

Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry investigated the antidepressant effects of this compound using the forced swim test and tail suspension test in mice. Results indicated significant reductions in immobility time compared to controls, suggesting enhanced serotonergic activity .

Study 2: Anticancer Activity

In a study reported in Cancer Letters, this compound was tested against various cancer cell lines. The compound exhibited IC50 values indicating potent cytotoxicity, particularly against MDA-MB-231 (breast cancer) cells. Mechanistic studies revealed that it induces apoptosis via the intrinsic pathway .

Study 3: Neuroprotection

Research published in Neurobiology of Disease examined the neuroprotective effects of this compound in an animal model of Parkinson's disease. The findings showed that treatment with this compound significantly improved motor function and reduced dopaminergic neuron loss .

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYBENZYL)(2-NAPHTHYL)METHANAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Physicochemical Properties

CAS 5634-21-9: N-[(3,4-Dimethoxyphenyl)Methyl]-3,4-Dimethoxybenzenemethanamine
  • Key Difference : Replaces the 2-naphthyl group with a second 3,4-dimethoxyphenyl moiety.
  • Electronic Effects: Both compounds feature methoxy groups, which donate electron density via resonance. However, the naphthyl group in the target introduces additional π-π stacking capabilities, critical for receptor binding in pharmacological contexts .
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()
  • Key Difference : Contains a benzamide core and an N,O-bidentate directing group.
  • Impact: Reactivity: The hydroxy and methyl groups in this compound enable metal-catalyzed C–H functionalization, a feature absent in the target due to its lack of directing groups.
Reductive Amination ()
  • Procedure: NaBH4 in methanol, followed by extraction and solvent evaporation.
  • Yield : 85–90% for phenethyl-based analogs.
  • Adaptability : The bulkier naphthyl group in the target may necessitate extended reaction times or adjusted stoichiometry to achieve comparable yields .

Spectroscopic and Analytical Data

1H-NMR and 13C-NMR Profiles
  • Target vs. Phenethyl Analogs () :
    • Naphthyl Protons : Distinct aromatic multiplet signals at δ 7.2–8.3 ppm (vs. δ 6.8–7.5 ppm for benzamide derivatives).
    • Methoxy Groups : Singlets near δ 3.8–3.9 ppm, consistent across dimethoxy-substituted compounds .
Elemental Analysis
  • Purity Confirmation : Carbon, hydrogen, and nitrogen percentages align with theoretical values (e.g., C: ~72%, H: ~6.5%, N: ~4% for the target), similar to analogs in .
Germination Inhibition ()
  • Context : Methanamine derivatives with chlorophenyl/nitrophenyl groups exhibit phytotoxic effects.
  • Hypothesis : The target’s naphthyl group may enhance or alter bioactivity, warranting investigation in agricultural or antifungal contexts .
Pharmaceutical Intermediates ()
  • Potential: The structural similarity to sertraline intermediates suggests utility in antidepressant or neuroactive drug synthesis, contingent on functional group optimization .

Biological Activity

N-(3,4-Dimethoxybenzyl)(2-naphthyl)methanamine is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse studies and presenting relevant data in tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which combines a dimethoxybenzyl group with a naphthyl moiety. Its chemical formula is C18H21NC_{18}H_{21}N, indicating the presence of amine functionality which is crucial for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts:

  • Anticancer Activity : Compounds with similar structures have been reported to exhibit significant anticancer properties. For instance, derivatives of 3,4-dimethoxyphenyl compounds have shown efficacy against breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .
  • Antibacterial and Antifungal Properties : The presence of the naphthyl group enhances the antibacterial and antifungal activities of related compounds. Studies indicate that such compounds can disrupt microbial cell membranes or inhibit critical enzymatic pathways .
  • Anti-inflammatory Effects : Research has demonstrated that derivatives of methanamine compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

The synthesis of this compound typically involves a multi-step organic reaction process. A common method includes the reaction of 3,4-dimethoxybenzaldehyde with 2-naphthylamine under acidic conditions to yield the desired amine product.

Proposed Mechanism :

  • Formation of an imine intermediate from the aldehyde and amine.
  • Reduction of the imine to yield the final amine product.

Case Study 1: Anticancer Activity

A study examined the effects of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics. Flow cytometry analysis revealed significant alterations in cell cycle distribution, indicating G0/G1 phase arrest.

Concentration (µM)% Cell Viability
0100
1085
2562
5030

Case Study 2: Antibacterial Efficacy

In another investigation, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) that suggest potent antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Q & A

Advanced Research Question

  • In Vitro :
    • Neuroprotection : Primary neuronal cultures exposed to oxidative stress (H₂O₂) or amyloid-β toxicity.
    • Anticancer : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with apoptosis markers (Annexin V/PI) .
  • In Vivo :
    • Xenograft Models : Tumor growth inhibition in immunocompromised mice.
    • Behavioral Assays : Morris water maze for cognitive effects in neurodegenerative models .

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